Asenapine 11-Hydroxysulfate

Catalog No.
S822362
CAS No.
1399103-21-9
M.F
C17H16ClNO5S
M. Wt
381.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Asenapine 11-Hydroxysulfate

CAS Number

1399103-21-9

Product Name

Asenapine 11-Hydroxysulfate

IUPAC Name

[(2S,6S)-17-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),7(12),8,10,15,17-hexaen-9-yl] hydrogen sulfate

Molecular Formula

C17H16ClNO5S

Molecular Weight

381.8 g/mol

InChI

InChI=1S/C17H16ClNO5S/c1-19-8-14-12-6-10(18)2-4-16(12)23-17-5-3-11(24-25(20,21)22)7-13(17)15(14)9-19/h2-7,14-15H,8-9H2,1H3,(H,20,21,22)/t14-,15-/m1/s1

InChI Key

MFUYPKMLVSJPJJ-HUUCEWRRSA-N

SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O

Synonyms

(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol 5-(hydrogen sulfate)

Canonical SMILES

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O

Isomeric SMILES

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)OS(=O)(=O)O

Chemical Identity

Asenapine 11-Hydroxysulfate is a metabolite of the antipsychotic drug Asenapine. A metabolite is a substance produced by the body as it breaks down a drug. In this case, Asenapine 11-Hydroxysulfate is formed when the liver metabolizes Asenapine.

Current Research Focus

Asenapine 11-Hydroxysulfate is a relatively new compound, and there is limited scientific research available specifically on this molecule. Most research involving Asenapine 11-Hydroxysulfate focuses on its role as a metabolite of Asenapine. Studies investigate how efficiently the body metabolizes Asenapine into Asenapine 11-Hydroxysulfate, and how this metabolite may influence the overall effects of the parent drug [].

Potential Areas of Future Research

While Asenapine 11-Hydroxysulfate itself is not currently a therapeutic agent, some researchers are interested in its potential pharmacological properties. Because it is a metabolite of an antipsychotic drug, there is some interest in whether Asenapine 11-Hydroxysulfate might have its own pharmacological effects. Additionally, some researchers are interested in understanding how the presence of Asenapine 11-Hydroxysulfate might influence the way the body absorbs and eliminates Asenapine, which could be important for understanding how Asenapine functions in the body [].

Asenapine 11-Hydroxysulfate is a metabolite of asenapine, an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar disorder. Asenapine itself is chemically characterized as trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. The molecular formula of asenapine is C17H16ClNOC_{17}H_{16}ClNO with a molecular weight of approximately 285.77 g/mol. Asenapine 11-Hydroxysulfate is formed through metabolic processes involving hydroxylation and sulfation, contributing to the pharmacokinetics and pharmacodynamics of asenapine in clinical settings .

, including:

  • Oxidation: The hydroxyl group in the compound can participate in oxidation reactions, potentially affecting its biological activity and stability.
  • Sulfation: This reaction involves the addition of a sulfate group, which can influence the solubility and elimination pathways of the compound.
  • Conjugation: Asenapine metabolites, including asenapine 11-hydroxysulfate, may undergo conjugation with glucuronic acid or other moieties to facilitate excretion .

Asenapine 11-Hydroxysulfate exhibits reduced biological activity compared to its parent compound, asenapine. While asenapine acts as an antagonist at several neurotransmitter receptors (including serotonin and dopamine receptors), its metabolites generally show diminished receptor affinity and efficacy. This metabolic conversion is significant for understanding the pharmacological profile of asenapine and its therapeutic effects in patients with psychiatric disorders .

The synthesis of asenapine 11-Hydroxysulfate typically involves:

  • Hydroxylation: The introduction of a hydroxyl group at the 11-position of the asenapine structure.
  • Sulfation: The subsequent addition of a sulfate group to the hydroxylated compound. This can be achieved through enzymatic pathways involving sulfotransferases or through chemical methods involving sulfuric acid derivatives.

Research has indicated that these metabolic pathways are crucial for the formation of various metabolites, including asenapine 11-hydroxysulfate, during hepatic metabolism .

Asenapine 11-Hydroxysulfate is primarily studied for its role in understanding the pharmacokinetics of asenapine. While it does not have direct therapeutic applications on its own, studying this metabolite helps in:

  • Pharmacokinetic Studies: Understanding how asenapine is metabolized and eliminated from the body.
  • Drug Development: Insights into metabolic pathways can inform the development of new antipsychotic medications with improved efficacy and safety profiles.

Several compounds are structurally or functionally similar to asenapine. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary UseUnique Features
ClozapineAtypical AntipsychoticSchizophreniaEffective in treatment-resistant schizophrenia
OlanzapineAtypical AntipsychoticSchizophrenia, Bipolar DisorderHigh affinity for serotonin receptors
QuetiapineAtypical AntipsychoticSchizophrenia, Bipolar DisorderSedative properties due to histamine antagonism
LurasidoneAtypical AntipsychoticSchizophrenia, Bipolar DepressionLower risk of metabolic side effects

Asenapine distinguishes itself from these compounds through its unique sublingual administration route and rapid absorption characteristics. Its specific receptor binding profile also contributes to its distinct therapeutic effects compared to other atypical antipsychotics .

XLogP3

0.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

381.0437715 g/mol

Monoisotopic Mass

381.0437715 g/mol

Heavy Atom Count

25

UNII

PHU85BU2H1

Dates

Modify: 2024-04-14

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